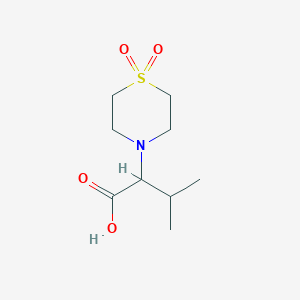![molecular formula C14H16N4O3 B2983984 N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide CAS No. 1798676-76-2](/img/structure/B2983984.png)
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methoxyacetamide” is a complex organic compound that contains several functional groups and heterocyclic rings, including a furan ring, an imidazo[1,2-b]pyrazole ring, and an acetamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the heterocyclic rings and the functional groups. Techniques such as IR, 1H-NMR, and 13C-NMR would be used to confirm the structure .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the functional groups. For example, the furan ring is aromatic and can undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetamide group could enhance its solubility in polar solvents .科学的研究の応用
Synthesis and Characterization
This compound is part of a broader class of chemicals involving pyrazole and imidazole derivatives. Researchers have synthesized new series of these derivatives, including the focused compound, through methods like the Mannich base method. These synthesized compounds have been confirmed through various analytical techniques like IR, 1H NMR, 13C NMR, Mass, and elemental analysis, highlighting the methodological advances in creating such complex molecules (Idhayadhulla, Kumar, & Abdul, 2012).
Antimicrobial Activity
The antimicrobial potential of pyrazole and imidazole derivatives, including compounds similar to the focus molecule, has been a significant area of research. Studies have shown that these compounds exhibit promising effects against tested Gram-positive and negative bacteria and fungi, indicating their potential utility in developing new antimicrobial agents (El-Wahab et al., 2011).
Coordination Chemistry
Research has also extended to the synthesis of novel coordination complexes using pyrazole-acetamide derivatives. Such studies not only contribute to the fundamental understanding of coordination chemistry but also to the exploration of these complexes for potential applications in catalysis, material science, and biological systems. The solid-state structures of these complexes have been established through X-ray crystallography, revealing supramolecular architectures facilitated by hydrogen bonding interactions (Chkirate et al., 2019).
Synthesis of Heterocyclic Compounds
The targeted compound is part of research efforts aimed at synthesizing new heterocyclic compounds with potential biological and pharmacological applications. Such efforts include the development of novel synthetic routes and methodologies to create diverse heterocyclic structures, which are crucial in the discovery of new therapeutic agents and materials with unique properties (Kumaraswamy et al., 2008).
作用機序
Mode of Action
It is known that compounds with similar structures, such as indole derivatives, can bind with high affinity to multiple receptors . This suggests that the compound might interact with its targets and induce changes that lead to its biological effects .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This suggests that the compound might affect multiple biochemical pathways, leading to a broad spectrum of biological effects .
Result of Action
Compounds with similar structures have been found to exhibit a wide range of biological and pharmacological activities . This suggests that the compound might have diverse molecular and cellular effects.
将来の方向性
特性
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-methoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3/c1-20-10-13(19)15-4-5-17-6-7-18-14(17)9-11(16-18)12-3-2-8-21-12/h2-3,6-9H,4-5,10H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVNSSRZJHUIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NCCN1C=CN2C1=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
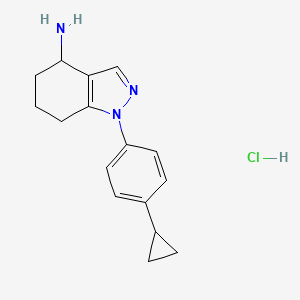
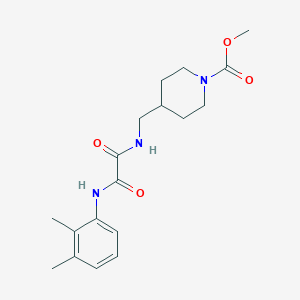

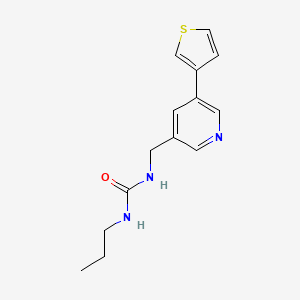
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B2983907.png)
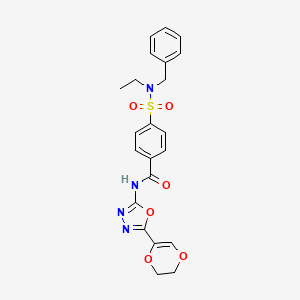
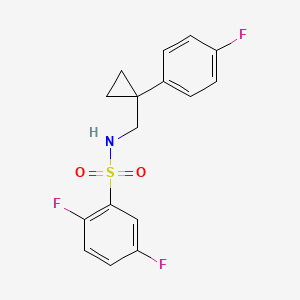
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2983913.png)
![N-[4-(4,5-dichloroimidazol-1-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2983914.png)
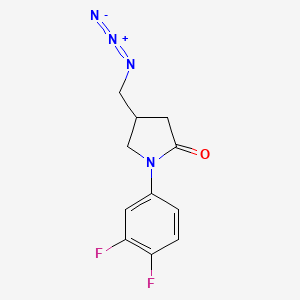

![4-cyclopropyl-6-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)piperidin-4-yl)methoxy)pyrimidine](/img/structure/B2983920.png)
![5-(allylsulfanyl)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2983921.png)
